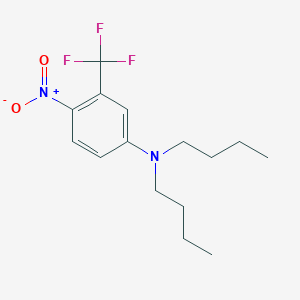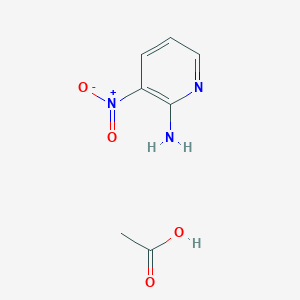![molecular formula C13H13IN2O B12551427 1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 173960-59-3](/img/structure/B12551427.png)
1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex structures. This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and an iodide ion.
Preparation Methods
The synthesis of 1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide typically involves the reaction of 4-methylpyridine with an appropriate aldehyde or ketone, followed by the addition of an iodide source. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactions with careful control of temperature and pressure to ensure high yields and purity .
Chemical Reactions Analysis
1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium cyanide
Scientific Research Applications
1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide exerts its effects involves its ability to interact with various molecular targets. The positively charged pyridinium ion can form strong interactions with negatively charged or polar molecules, facilitating various chemical transformations. The compound can also participate in electron transfer reactions, making it useful in redox chemistry .
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide include:
- 1-(2-Pyridylcarbonylmethyl)pyridinium iodide
- 1-(2-Pyridacyl)pyridinium iodide
- 2-Chloro-1-methylpyridinium iodide These compounds share the pyridinium ion structure but differ in their substituents, which can significantly affect their reactivity and applications. The unique combination of the 4-methylpyridin-2-yl group and the oxoethyl group in this compound provides distinct chemical properties that make it particularly useful in specific research and industrial applications .
Properties
CAS No. |
173960-59-3 |
|---|---|
Molecular Formula |
C13H13IN2O |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide |
InChI |
InChI=1S/C13H13N2O.HI/c1-11-5-6-14-12(9-11)13(16)10-15-7-3-2-4-8-15;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
WFRFRVAEVIAFSI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



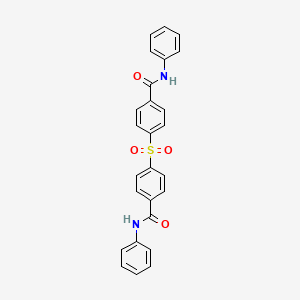
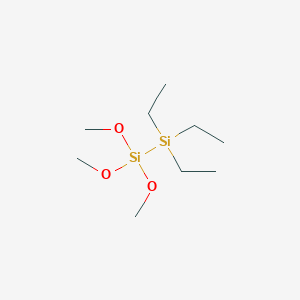
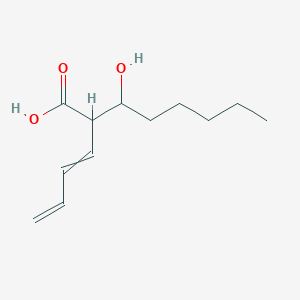
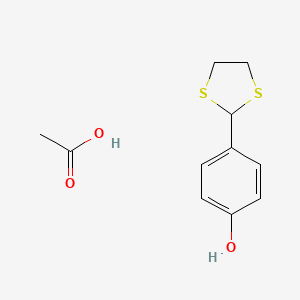

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
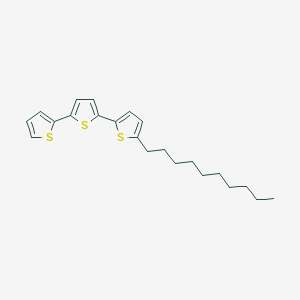
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
